molecular formula C16H14INO4 B11080929 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide

Cat. No.: B11080929
M. Wt: 411.19 g/mol
InChI Key: SVZAHARBADUMFY-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE is a complex organic compound that features a benzodioxole ring and an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and iodophenoxy intermediates. One common method involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate is then reacted with aryloxymethyloxiranes to produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzodioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(4-IODOPHENOXY)ACETAMIDE is unique due to the presence of both the benzodioxole and iodophenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14INO4

Molecular Weight

411.19 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C16H14INO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19)

InChI Key

SVZAHARBADUMFY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)I

Origin of Product

United States

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